molecular formula C13H12ClN3OS B5554055 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea

Cat. No.: B5554055
M. Wt: 293.77 g/mol
InChI Key: QKFRKTQPWFNVPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a chlorophenyl group and a methoxypyridinyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of 2-chloroaniline with 6-methoxypyridine-3-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: It is studied for its potential use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer research, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Chlorophenyl)-3-(4-methoxypyridin-2-yl)thiourea: Similar structure but with a different position of the methoxy group on the pyridine ring, which may affect its biological activity and chemical reactivity.

    1-(2-Chlorophenyl)-3-(6-methylpyridin-3-yl)thiourea: The methoxy group is replaced by a methyl group, potentially altering its pharmacokinetic properties and potency.

    1-(2-Chlorophenyl)-3-(6-hydroxypyridin-3-yl)thiourea: The methoxy group is replaced by a hydroxyl group, which may enhance its solubility and hydrogen bonding interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-18-12-7-6-9(8-15-12)16-13(19)17-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRKTQPWFNVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326023
Record name 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

481688-11-3
Record name 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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